5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMLOIUVRSZLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN=C2N1)Cl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. Common synthetic routes include:
Nitration Reaction: Introduction of the nitro group through nitration of a suitable precursor.
Halogenation Reaction: Introduction of chlorine and fluorine atoms through halogenation reactions.
Cyclization Reaction: Formation of the pyrrolo[2,3-b]pyridine ring system through cyclization of appropriate intermediates.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process also involves purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is characterized by:
- Molecular Formula : C7H3ClFN3O2
- Molecular Weight : 215.57 g/mol
- CAS Number : 1196507-34-2
- Structure : Contains a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 3-position on the pyrrolopyridine ring system.
Medicinal Chemistry
5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs). Inhibition of FGFR signaling can lead to:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation and migration.
Case Study : Research indicates that this compound demonstrates activity against various cancer cell lines, suggesting its potential as an anticancer agent .
Synthesis of Heterocyclic Compounds
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel heterocyclic compounds with diverse biological activities.
Applications in Synthesis :
- Used to create derivatives with enhanced pharmacological properties.
- Functionalized derivatives have shown various biological activities including anticonvulsant and anti-inflammatory effects .
Agricultural Applications
In agrochemistry, 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is explored for its potential use in developing herbicides and pesticides due to its biological activity against pests and pathogens.
Mechanism of Action
The mechanism of action of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the activity of these receptors, which play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFR signaling, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
The structural and functional nuances of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to analogous derivatives. Key comparisons include:
Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core
Key Observations :
- Nitro Group Impact: The nitro group at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions compared to non-nitrated analogs like 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine .
- Bromo or iodo analogs (e.g., ) may exhibit reduced solubility due to increased molecular weight.
- Regioisomerism : The pyrrolo[3,2-b]pyridine isomer differs in ring fusion, leading to distinct electronic environments and steric interactions in biological targets.
Aryl-Substituted 3-Nitro-1H-Pyrrolo[2,3-b]Pyridines
details Suzuki-coupled derivatives with aryl groups at position 5:
Comparison with Target Compound :
- The target compound lacks an aryl group at position 5 but features halogens (Cl, F) and nitro directly on the core.
- Aryl-substituted derivatives (e.g., 6c, 6d) show higher yields (87–94%) in Suzuki reactions, suggesting that introducing halogens/nitro groups on the core might require more complex synthetic routes .
Biological Activity
Overview
5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique substitution pattern, which includes a chlorine atom at the 5-position, a fluorine atom at the 4-position, and a nitro group at the 3-position of the pyrrolo[2,3-b]pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry.
- Molecular Formula : CHClFNO
- Molecular Weight : 215.57 g/mol
- CAS Number : 1196507-34-2
The biological activity of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are critical in various cellular processes including proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .
Anticancer Properties
Research indicates that 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine exhibits significant anticancer activity against various cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma).
- Inhibition Concentration (IC50) : The compound shows effective inhibition with IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer properties .
Kinase Inhibition
The compound has been investigated for its ability to act as a kinase inhibitor. Specifically, it has shown promising results in inhibiting FGFRs which are implicated in several malignancies. The inhibition of these receptors can lead to reduced tumor growth and metastasis in preclinical models .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that the unique combination of chlorine, fluorine, and nitro groups enhances the biological activity of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine.
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 5-Chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Structure | Low micromolar | Anticancer |
| 4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine | Structure | Moderate | Less potent |
| 5-Fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine | Structure | High micromolar | Anticancer |
Study 1: In vitro Anticancer Activity
A study evaluated the anticancer efficacy of 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine against multiple cancer cell lines. The results indicated a strong dose-dependent inhibition of cell proliferation with significant apoptosis induction observed through flow cytometry analysis.
Study 2: Kinase Inhibition Assay
In another investigation focused on kinase inhibition, this compound was tested against FGFRs using biochemical assays. The results demonstrated that it effectively inhibited FGFR signaling pathways with an IC50 value indicative of high potency compared to other known inhibitors.
Q & A
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C → rt | 75% | 95% | |
| Nitration | HNO₃ (conc.), 0°C → rt | 36–87% | 98% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C | 74–94% | 98% |
Q. Table 2. NMR Data for Structural Confirmation
| Proton Position | δ (ppm) Range | Multiplicity | Key Interactions |
|---|---|---|---|
| 3-NO₂ | 8.8–9.0 | Singlet | Coupling with adjacent HetH |
| 4-F | – | – | ¹³C: δ ~150 ppm |
| 5-Cl | – | – | ¹³C: δ ~110 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
